

# Application of USP8 Inhibitors in Neurodegenerative Disease Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Microtubule inhibitor 8	
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### Introduction

Recent advancements in the understanding of cellular quality control mechanisms have identified the ubiquitin-specific protease 8 (USP8) as a promising therapeutic target for a range of neurodegenerative diseases. USP8, a deubiquitinating enzyme (DUB), plays a critical role in regulating the turnover of key proteins implicated in the pathogenesis of disorders such as Parkinson's Disease (PD) and Alzheimer's Disease (AD). This document provides detailed application notes and experimental protocols for the use of USP8 inhibitors in relevant preclinical models, summarizing the current understanding of their mechanism of action and therapeutic potential.

Inhibition of USP8 has been shown to enhance the clearance of damaged mitochondria through a process known as mitophagy, a critical pathway for maintaining neuronal health.[1][2] Furthermore, USP8 inhibition can promote the lysosomal degradation of pathogenic proteins, including  $\alpha$ -synuclelin and BACE1, offering a multi-faceted approach to tackling neurodegeneration.[3][4]

# **Mechanism of Action**



USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from degradation by the proteasome or lysosome.[5] In the context of neurodegenerative diseases, key substrates of USP8 include proteins involved in mitochondrial dynamics and pathogenic protein aggregation.

- In Parkinson's Disease: USP8 can deubiquitinate and stabilize proteins on the outer mitochondrial membrane, counteracting the pro-mitophagy signals initiated by the PINK1/Parkin pathway.[6] By inhibiting USP8, ubiquitinated mitochondrial proteins are more readily recognized and targeted for degradation, leading to enhanced clearance of dysfunctional mitochondria.[1][2] Additionally, USP8 has been shown to deubiquitinate α-synuclein, a protein central to PD pathology. USP8 inhibition, therefore, promotes the lysosomal degradation of α-synuclein, reducing its toxic accumulation.[3]
- In Alzheimer's Disease: USP8 regulates the trafficking and degradation of the β-secretase BACE1, a key enzyme in the production of amyloid-β (Aβ) peptides.[4] Inhibition of USP8 increases the ubiquitination of BACE1, leading to its enhanced lysosomal degradation and a subsequent reduction in Aβ production.[4]

## **Data Presentation**

The following tables summarize quantitative data on the efficacy of USP8 inhibitors from preclinical studies.

Table 1: In Vitro Efficacy of USP8 Inhibitors

Compound	Assay	Target	IC50	Cell Line	Reference
DUBs-IN-2	Deubiquitinas e activity	USP8	0.28 μΜ	-	[7]
DUB-IN-1	Deubiquitinas e activity	USP8	0.85 μΜ	-	[8]
SJB3-019A	Deubiquitinas e activity	USP8	~1 µM	-	[9]
ML364	Deubiquitinas e activity	USP8	0.95 μΜ	-	[10]



Table 2: Cellular and In Vivo Effects of USP8 Inhibition

Model System	Treatment	Outcome Measure	Result	Reference
Drosophila PINK1 KO	Genetic and pharmacological inhibition of USP8	Dopaminergic neuron loss	Prevention of neuronal loss	[7]
Drosophila PINK1 KO	Genetic and pharmacological inhibition of USP8	Locomotor performance	Improved climbing ability	[7][11]
Drosophila PINK1 KO	Genetic and pharmacological inhibition of USP8	Lifespan	Increased lifespan	[7]
Human H4 neuroglioma cells	USP8 siRNA depletion	Aβ(1–40) production	Statistically significant decrease (p = 0.002)	[12]
Drosophila α- synuclein model	Usp8 knockdown	α-synuclein- induced eye toxicity	Reduction in toxicity	[13]
Drosophila α- synuclein model	Usp8 knockdown	α-synuclein- induced locomotor deficits	Protection from deficits	[13]

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.



# Protocol 1: Assessment of Mitophagy in Cultured Neuronal Cells using a USP8 Inhibitor

This protocol describes the use of a small molecule USP8 inhibitor to induce and assess mitophagy in a neuronal cell line (e.g., SH-SY5Y).

#### Materials:

- SH-SY5Y cells
- Complete culture medium (e.g., DMEM with 10% FBS, L-glutamine, and sodium pyruvate)
- USP8 inhibitor (e.g., DUBs-IN-2)
- Mitochondrial marker (e.g., MitoTracker Green, 250 nM)
- Lysosomal marker (e.g., LysoTracker Red DND-99, 100 nM)
- Confocal microscope
- Optional: Plasmids for fluorescently tagged LC3 (e.g., GFP-LC3) and a mitochondrial protein (e.g., mito-RFP)

#### Procedure:

- Cell Culture and Treatment:
  - Plate SH-SY5Y cells on glass-bottom dishes suitable for confocal microscopy.
  - o Allow cells to adhere and grow for 24-48 hours.
  - Treat cells with the USP8 inhibitor at a predetermined optimal concentration (e.g., 1-10 μM of DUBs-IN-2) for a specified duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
- Fluorescent Labeling:



- Two hours before imaging, add MitoTracker Green and LysoTracker Red to the culture medium.
- Incubate for 45 minutes at 37°C in a CO2 incubator.
- Alternatively, for a more specific mitophagy marker, co-transfect cells with GFP-LC3 and mito-RFP plasmids 48 hours prior to inhibitor treatment.
- · Confocal Microscopy:
  - Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
  - Add fresh, pre-warmed culture medium without phenol red.
  - Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen fluorescent probes.
  - Capture Z-stacks to visualize the three-dimensional co-localization.
- Image Analysis:
  - Quantify the co-localization of mitochondria (green) with lysosomes (red) or with LC3 puncta (green) on mitochondria (red).
  - An increase in the number and area of co-localized puncta in inhibitor-treated cells compared to the control indicates an induction of mitophagy.

# Protocol 2: Evaluation of USP8 Inhibitor Effects in a Drosophila Model of Parkinson's Disease

This protocol outlines the assessment of a USP8 inhibitor's neuroprotective effects in a Drosophila model of PD (e.g., PINK1 or Parkin mutant flies).

#### Materials:

- Drosophila melanogaster PINK1 or Parkin mutant flies and corresponding wild-type controls.
- Standard fly food.



- USP8 inhibitor (e.g., DUBs-IN-2).
- Food coloring (e.g., Patent Blue V) to monitor food intake.
- Climbing assay apparatus (e.g., a graduated cylinder).
- Dissecting microscope.
- Immunostaining reagents for dopaminergic neurons (e.g., anti-tyrosine hydroxylase antibody).

#### Procedure:

- Drug Administration:
  - $\circ$  Prepare fly food containing the USP8 inhibitor at various concentrations (e.g., 10  $\mu$ M, 50  $\mu$ M, 100  $\mu$ M). A vehicle control food should also be prepared.
  - Add a food coloring agent to the food to visually confirm ingestion by the flies.
  - Transfer newly eclosed flies to the drug-containing or control food.
- Climbing Assay (Negative Geotaxis):
  - After a specified treatment period (e.g., 15 days), assess locomotor function.
  - Gently tap a vial containing a group of flies to bring them to the bottom.
  - Record the number of flies that climb past a certain height within a set time (e.g., 10 seconds).
  - Perform multiple trials for each group of flies.
  - An improvement in the climbing performance of inhibitor-treated mutant flies compared to untreated mutants indicates a neuroprotective effect.
- Immunohistochemical Analysis of Dopaminergic Neurons:
  - After the treatment period, dissect the brains of the flies.

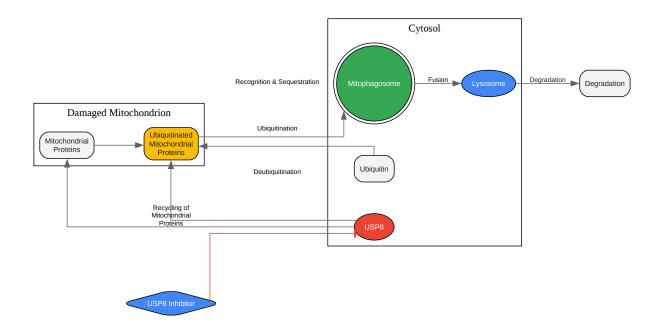


- Fix and stain the brains with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
- Mount the brains and visualize them under a fluorescence microscope.
- Count the number of TH-positive neurons in specific clusters (e.g., PPM1/2, PPM3, PPL1).
- A preservation of dopaminergic neurons in the inhibitor-treated mutant flies compared to untreated mutants demonstrates neuroprotection.

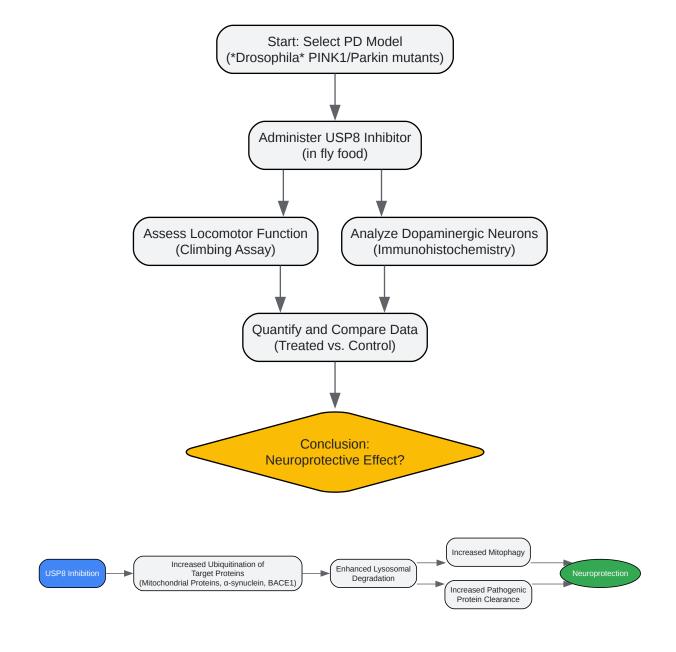
# **Visualizations**

The following diagrams illustrate key pathways and workflows related to the application of USP8 inhibitors.









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# Methodological & Application





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